
N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide, also known as CTPI-2, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. CTPI-2 belongs to the class of compounds known as thiophene carboxamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to disrupt the function of mitochondria and activate caspases, a family of enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide inhibits the activity of COX-2 and reduces the production of prostaglandins in a dose-dependent manner. In addition, N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been found to induce apoptosis in cancer cells, with a greater effect observed in cells that overexpress COX-2. In vivo studies have shown that N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide is its ability to selectively inhibit COX-2 activity, which may reduce the risk of side effects associated with non-selective COX inhibitors such as aspirin and ibuprofen. In addition, N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been found to exhibit potent anticancer activity in vitro, suggesting its potential as a cancer therapeutic. However, one limitation of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide. Another area of interest is the investigation of the anticancer potential of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide in animal models of cancer. In addition, the development of more effective delivery methods for N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide may enhance its therapeutic potential. Finally, the investigation of the potential synergistic effects of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide with other anticancer agents may provide new avenues for cancer therapy.
Méthodes De Synthèse
The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide involves the reaction of 4-(trifluoromethyl)thiophene-3-carboxylic acid with 2-cyano-4-phenylbutan-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide as a white solid with a purity of over 95% and a yield of around 80%.
Applications De Recherche Scientifique
N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anticancer properties. In particular, N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS/c1-16(11-21,8-7-12-5-3-2-4-6-12)22-15(23)13-9-24-10-14(13)17(18,19)20/h2-6,9-10H,7-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYABPLZECXCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CSC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(trifluoromethyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

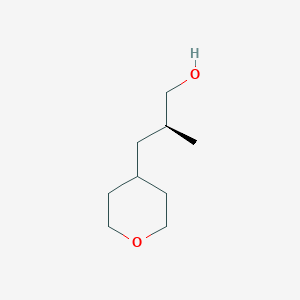
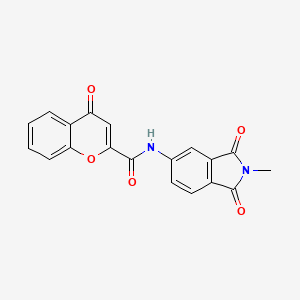

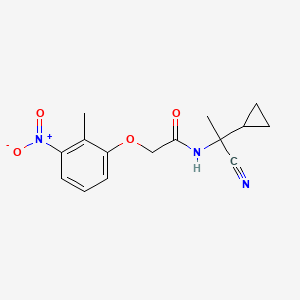

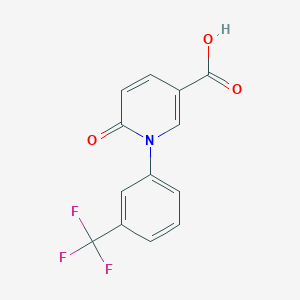
![N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2949213.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-(2-thienylmethylene)aniline](/img/structure/B2949218.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2949219.png)
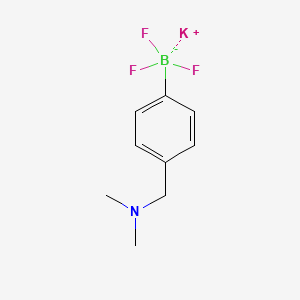
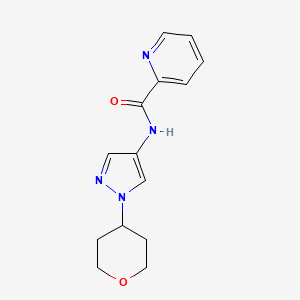
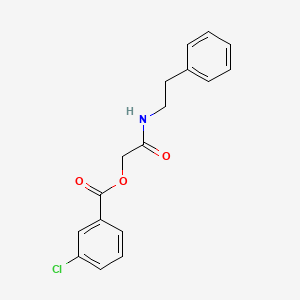

![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)